3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide
描述
BenchChem offers high-quality 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-18(13(2)27-20-12)28(24,25)21-14-6-7-17-16(11-14)19(23)22-9-4-3-5-15(22)8-10-26-17/h6-7,11,15,21H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISFKKNRIERLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3,5-Dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1226456-85-4 |
The structure features a sulfonamide group linked to an isoxazole ring and a pyrido[1,2-e][1,5]oxazocin moiety which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-(13-oxo...) exhibit significant anticancer properties. A study involving various derivatives showed that certain modifications enhanced cytotoxic effects against A549 lung cancer cells. For instance:
- Compound Variants : Derivatives with specific functional groups demonstrated varied efficacy in reducing cell viability.
- Mechanism of Action : The anticancer activity is believed to stem from the ability to induce apoptosis in cancer cells while sparing non-cancerous cells.
In vitro studies have compared the cytotoxicity of these compounds with standard chemotherapeutics like cisplatin. Results indicated that some derivatives had lower toxicity towards normal cells while maintaining efficacy against cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against multidrug-resistant strains of bacteria such as:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Klebsiella pneumoniae
In vitro assays revealed that certain derivatives exhibited strong antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . The structure-activity relationship (SAR) studies highlighted that specific modifications could enhance this activity.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Anticancer Properties : A recent study evaluated a series of isoxazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with a pyrido ring structure exhibited enhanced cytotoxicity compared to those without this feature .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that modifications at the sulfonamide nitrogen significantly impacted the antimicrobial spectrum and potency against resistant strains .
常见问题
Q. How can researchers optimize the synthesis of this compound while minimizing impurities?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology can reduce the number of trials while maximizing purity yield .
- Incorporate quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify intermediates prone to side reactions. This computational approach narrows experimental focus to critical steps, reducing trial-and-error efforts .
Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and confirm the bicyclic framework using 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in the octahydrobenzo-pyrido-oxazocin core .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities.
- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres to inform storage and handling protocols .
Q. How can researchers validate the compound’s solubility for in vitro assays?
Methodological Answer:
- Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. Experimental validation via dynamic light scattering (DLS) can quantify aggregation thresholds in aqueous buffers .
- Apply shake-flask method with HPLC quantification to measure partition coefficients (logP) in biphasic systems (e.g., octanol-water) .
Q. What strategies mitigate degradation during purification?
Methodological Answer:
- Employ low-temperature crystallization with solvents like dichloromethane/hexane to preserve labile functional groups (e.g., sulfonamide).
- Utilize flash chromatography with silica gel modified with triethylamine to minimize acid-catalyzed decomposition .
Q. How to establish baseline bioactivity profiles for this compound?
Methodological Answer:
- Conduct high-throughput screening (HTS) against target enzymes (e.g., kinases, proteases) with orthogonal assays (fluorescence polarization, calorimetry) to validate binding specificity .
- Use molecular docking (AutoDock Vina, Schrödinger) to prioritize targets based on the isoxazole-sulfonamide pharmacophore’s interaction with active sites .
Advanced Research Questions
Q. How can computational reaction path searches be integrated with experimental validation for mechanistic studies?
Methodological Answer:
- Apply ab initio molecular dynamics (AIMD) to simulate transition states and intermediates. Validate predictions via isotopic labeling (e.g., ¹³C) and in situ FTIR monitoring of reaction kinetics .
- Use machine learning (e.g., random forests) to correlate computed activation energies with experimental yields, refining predictive models iteratively .
Q. How to resolve contradictions in catalytic activity data across different experimental setups?
Methodological Answer:
- Perform multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace moisture, oxygen levels).
- Replicate studies under strictly controlled conditions (glovebox, anhydrous solvents) and compare results using Bayesian statistical models to quantify uncertainty .
Q. What advanced techniques elucidate the compound’s interaction with biological membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to lipid bilayers.
- Coarse-grained Molecular Dynamics (CG-MD): Simulate membrane permeation pathways, focusing on the sulfonamide group’s hydrogen-bonding propensity .
Q. How to design a reactor system for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-DuPhos). Monitor enantioselectivity via inline polarimetry and optimize residence time using CFD simulations .
- Apply PAT (Process Analytical Technology) tools (Raman spectroscopy) for real-time feedback on crystallinity and polymorph formation .
Q. What methodologies quantify the compound’s environmental persistence in biodegradation studies?
Methodological Answer:
- Use LC-MS/MS with isotopic dilution to track degradation products in soil/water matrices.
- Conduct QSAR modeling to predict half-lives based on substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
